4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by its unique functional groups, which include a trifluoromethyl group and a cyclopentylmethoxy substituent. This compound has garnered attention in chemical research due to its potential applications in pharmaceuticals and material science. The molecular formula for this compound is , and it is classified as an aromatic amine due to the presence of an aniline structure.
The synthesis of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline can be approached through several methods, typically involving the introduction of the cyclopentylmethoxy and trifluoromethyl groups onto an aniline scaffold.
The molecular structure of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline can be represented as follows:
C1CCC(C1)COC2=C(C=C(C=C2)F)(F)F
.4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline can participate in various chemical reactions:
The mechanism of action for 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline primarily revolves around its reactivity as an aromatic amine:
The physical and chemical properties of 4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline include:
4-(Cyclopentylmethoxy)-2-(trifluoromethyl)aniline has several scientific applications:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: